(1R,2R,7AR)-hexahydro-1H-pyrrolizine-1,2-diol
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Overview
Description
(1R,2R,7AR)-hexahydro-1H-pyrrolizine-1,2-diol is a chemical compound with a unique structure that includes a pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,7AR)-hexahydro-1H-pyrrolizine-1,2-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a suitable precursor followed by cyclization to form the pyrrolizine ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,7AR)-hexahydro-1H-pyrrolizine-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(1R,2R,7AR)-hexahydro-1H-pyrrolizine-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,7AR)-hexahydro-1H-pyrrolizine-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- (1R,3aR,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one
- (1R,4aR,7R,8aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol
- (1S,4R,7aR)-4-butoxy-1-[(1R)-1-formylpropyl]-2,4,5,6,7,7a-hexahydro-1H-isoindole-3-carboxylic acid
Uniqueness
(1R,2R,7AR)-hexahydro-1H-pyrrolizine-1,2-diol is unique due to its specific stereochemistry and the presence of the pyrrolizine ring system. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1R,2R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2-diol |
InChI |
InChI=1S/C7H13NO2/c9-6-4-8-3-1-2-5(8)7(6)10/h5-7,9-10H,1-4H2/t5-,6-,7-/m1/s1 |
InChI Key |
XHEOEYOAGDXLAA-FSDSQADBSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@@H](CN2C1)O)O |
Canonical SMILES |
C1CC2C(C(CN2C1)O)O |
Origin of Product |
United States |
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